

Application Notes: p63 Immunohistochemistry Staining in Tissue Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	T63
Cat. No.:	B1193746

[Get Quote](#)

Introduction

The p63 protein, a member of the p53 tumor suppressor family, is a transcription factor crucial for the development and maintenance of epithelial tissues.^{[1][2]} It is predominantly found in the basal cells of stratified squamous and transitional epithelia, as well as in myoepithelial cells of glands like the breast, prostate, and salivary glands.^{[1][2]} Due to its specific expression pattern, immunohistochemical (IHC) detection of p63 is a valuable tool in surgical pathology, aiding in the differential diagnosis of various tumors. It is particularly instrumental in identifying squamous, urothelial, or myoepithelial differentiation.^{[1][2]}

Principle of Immunohistochemistry

Immunohistochemistry is a technique used to visualize the presence and location of a specific protein (antigen) within a tissue section. The process involves the highly specific binding of a primary antibody to its target antigen, in this case, the p63 protein. This binding event is then made visible using a secondary antibody that is conjugated to an enzyme, such as horseradish peroxidase (HRP). When a chromogenic substrate is added, the enzyme catalyzes a reaction that produces a colored precipitate at the site of the antigen, allowing for microscopic visualization.^[3] The resulting colorimetric signal, typically brown for Diaminobenzidine (DAB), provides information about the protein's expression, localization (nuclear for p63), and distribution within the tissue.

Applications in Research and Diagnostics

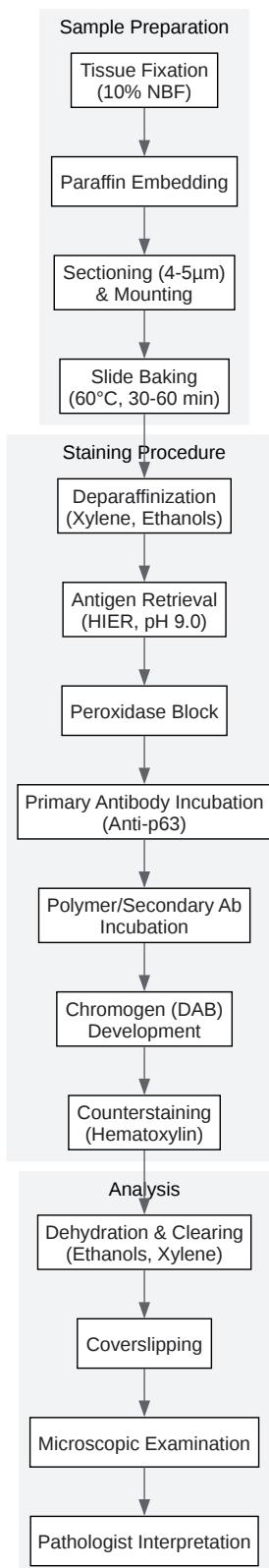
The application of p63 IHC is widespread in diagnostic pathology, primarily for tumor classification:

- Lung Cancer: p63 is a robust marker for Squamous Cell Carcinoma (SCC) of the lung.[4][5] It is used in panels with other markers like TTF-1 to differentiate SCC (typically p63-positive, TTF-1 negative) from Adenocarcinoma (typically p63-negative, TTF-1 positive).[4][5] This distinction is critical for guiding targeted therapies.
- Prostate Cancer: Normal prostate glands are lined by a layer of basal cells that express p63. Prostatic adenocarcinoma is characterized by the absence of this basal cell layer.[1] Therefore, negative p63 staining in atypical glands is a key feature supporting a diagnosis of malignancy.[1][2] It is often used in a cocktail with other basal cell markers (like High Molecular Weight Cytokeratin) and AMACR to improve diagnostic accuracy.[1][6]
- Breast Pathology: In the breast, p63 stains the myoepithelial cells that surround normal ducts and acini. Its presence helps distinguish in-situ lesions from invasive carcinomas. For instance, Ductal Carcinoma in Situ (DCIS) retains a myoepithelial layer, whereas invasive ductal carcinoma lacks it. It also aids in the diagnosis of papillary lesions.[7]
- Skin and Soft Tissue Tumors: p63 is expressed in keratinocytes and is useful in identifying a wide range of epithelial and adnexal tumors of the skin.[8]
- Urothelial Carcinoma: p63 is consistently expressed in urothelial carcinoma.[1]

p63 Expression in Normal and Neoplastic Tissues

The following table summarizes the expected nuclear staining patterns for p63 in various human tissues.

Tissue Type	Condition	Expected p63 Staining Pattern
Lung	Normal Bronchial Epithelium	Positive in basal cells
Squamous Cell Carcinoma	Strong and diffuse positive staining in >70% of cases[1]	
Adenocarcinoma	Generally negative; a subset may show focal positivity[1][9]	
Prostate	Benign Glands	Positive in the basal cell layer
Adenocarcinoma	Negative (absence of basal cells)[1][2]	
Breast	Normal Ducts/Lobules	Positive in myoepithelial cells
Ductal Carcinoma in Situ (DCIS)	Positive in the surrounding myoepithelial cell layer	
Invasive Ductal Carcinoma	Negative in tumor cells; surrounding myoepithelium is absent	
Skin	Normal Epidermis	Positive in basal and suprabasal keratinocytes[8]
Tonsil	Squamous Epithelium	Strong positive staining in virtually all epithelial cells[1]
Placenta	Cytotrophoblasts	Weak to moderate positive staining[1]
Urothelium	Normal	Positive in basal cells
Urothelial Carcinoma	Positive staining[1]	


Protocols for p63 Immunohistochemistry

This section provides a detailed protocol for the immunohistochemical staining of p63 on formalin-fixed, paraffin-embedded (FFPE) tissue sections. Protocols may require optimization based on the specific antibody clone, detection system, and instrumentation used.

Materials and Reagents

- Primary Antibody: Mouse or Rabbit monoclonal anti-p63 antibody (e.g., clone 4A4).
- Specimens: Formalin-fixed, paraffin-embedded tissue sections (4-5 µm) on positively charged slides.[10]
- Detection System: HRP-conjugated secondary antibody polymer kit (e.g., BOND Polymer Refine Detection Kit or UltraView Universal DAB Detection Kit).[10]
- Antigen Retrieval Solution: Heat-Induced Epitope Retrieval (HIER) buffer (e.g., Leica Bond ER Solution 2, pH 9.0).[10]
- Chromogen: Diaminobenzidine (DAB) substrate kit.[10]
- Counterstain: Hematoxylin.[3]
- Wash Buffer: Tris-buffered saline or Phosphate-buffered saline (TBS/PBS).
- Blocking Solution: Peroxidase/alkaline phosphatase blocking reagent, protein block (optional).[3][7]
- Reagents for Deparaffinization/Rehydration: Xylene (or substitute) and graded ethanols (100%, 95%, 70%).
- Mounting Medium: Permanent mounting medium.
- Positive Control Tissue: Tonsil, placenta, or normal prostate tissue.[1][3]
- Negative Control Tissue: Tissue known to be negative for p63 (e.g., prostate adenocarcinoma).[3]

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for p63 Immunohistochemistry.

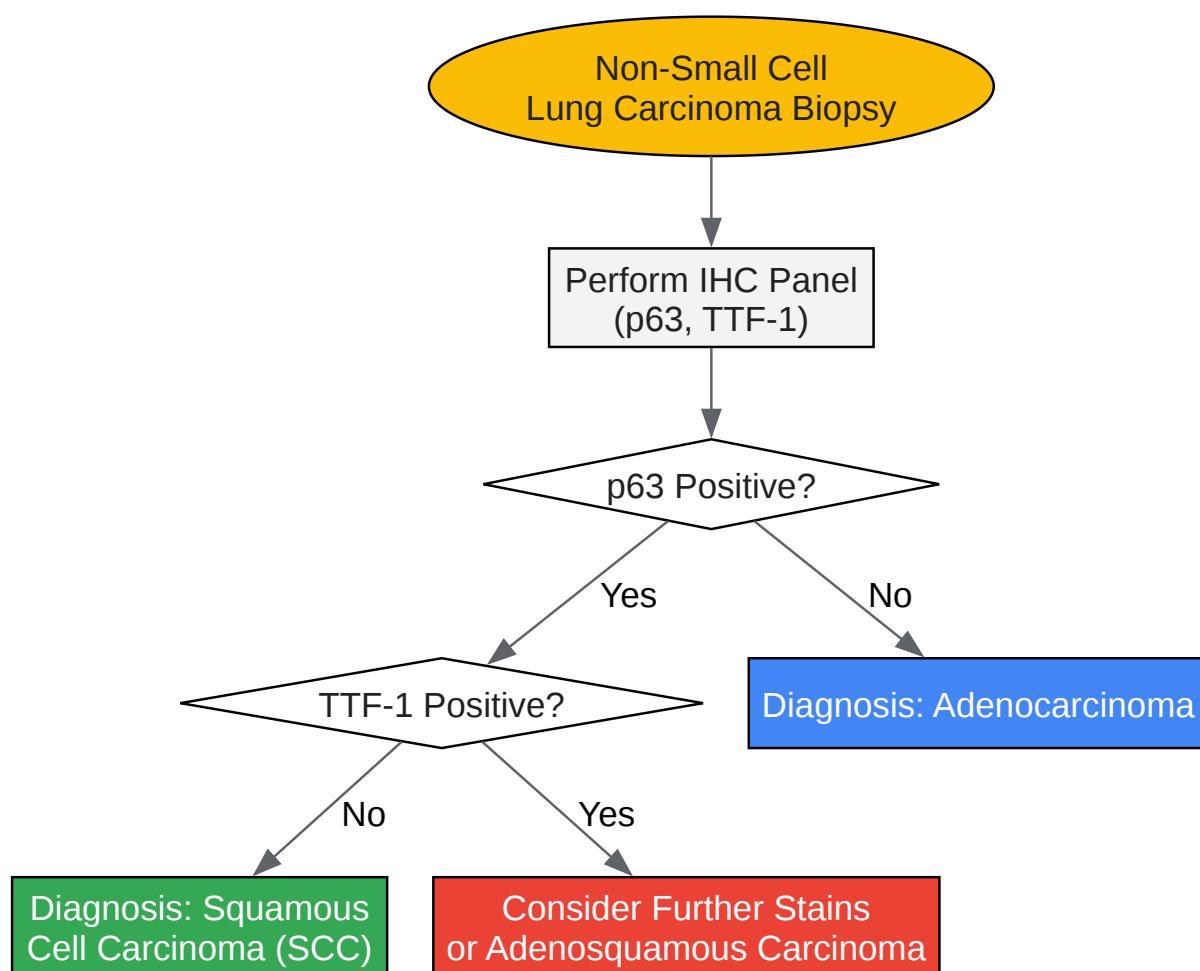
Staining Protocol (Automated Platform Example)

This protocol is an example for use with an automated staining platform like the Leica Bond-MAX or Ventana BenchMark ULTRA. Parameters must be optimized for the specific system and reagents.

- **Slide Preparation:** Use FFPE tissue sections cut at 4 μ m and mounted on positively charged slides. Bake slides for at least 30 minutes at 60-65°C.[10]
- **Deparaffinization and Rehydration:** Performed on-board the automated stainer using proprietary reagents.
- **Epitope Retrieval:** Perform Heat-Induced Epitope Retrieval (HIER). A common recommendation is using an EDTA-based buffer (pH 9.0) for 20-30 minutes.[3][10]
- **Peroxidase Block:** Incubate with a peroxidase blocking solution for 5-10 minutes to quench endogenous peroxidase activity.[3]
- **Primary Antibody Incubation:** Apply the anti-p63 primary antibody at an optimized dilution (e.g., 1:100 to 1:400).[10] Incubate for 15-30 minutes at ambient or 37°C, depending on the platform.[3][10]
- **Detection:** Apply the HRP-polymer secondary antibody system and incubate for 20-30 minutes.[3][7]
- **Chromogen Application:** Apply the DAB chromogen solution and incubate for 5-10 minutes. [7]
- **Counterstaining:** Lightly counterstain with Hematoxylin for 0.5-5 minutes to visualize cell nuclei.[3]
- **Dehydration and Coverslipping:** Slides are removed from the stainer, dehydrated through graded alcohols and xylene, and then coverslipped with a permanent mounting medium.

Quality Control

- **Positive Control:** A known p63-positive tissue, such as tonsil or placenta, must be included in every run.[1] In tonsil, nearly all squamous epithelial cells should show moderate-to-strong


nuclear staining.[1]

- Negative Control: A reagent control (substituting the primary antibody with antibody diluent) should be run to check for non-specific staining from the detection system.
- Internal Controls: The tissue specimen itself may contain internal positive controls (e.g., normal basal cells adjacent to a tumor) and negative controls (e.g., stromal or inflammatory cells).[10]

Interpretation of Results

- Positive Staining: A brown precipitate localized exclusively in the nucleus of cells is considered a positive result.[11]
- Negative Staining: The absence of nuclear staining in the presence of appropriate staining in the positive control tissue.[10]
- Evaluation: A qualified pathologist should interpret the staining in the context of the tissue morphology, controls, and the patient's clinical history.[2][10] For diagnostic purposes, such as in lung cancer, a scoring criterion may be used (e.g., positive when high-intensity staining is present in $\geq 50\%$ of tumor cells).[5]

Diagnostic Logic for Non-Small Cell Lung Cancer

[Click to download full resolution via product page](#)

Caption: p63 IHC in Lung Cancer Diagnosis.

Troubleshooting

Problem	Possible Cause	Suggested Solution
No Staining or Weak Staining	Inactive primary antibody or reagents.	Verify expiration dates and proper storage of all reagents. Run new controls. [12]
Improper epitope retrieval (buffer pH, time, temp).	Optimize HIER protocol. Check and adjust pH of the retrieval solution. [12]	
Primary antibody concentration is too low.	Increase antibody concentration or incubation time. Re-titer the antibody. [13]	
Tissue sections dried out during staining.	Ensure slides remain hydrated throughout the entire process. [12]	
High Background / Non-specific Staining	Primary antibody concentration is too high.	Decrease antibody concentration and/or incubation time. [13]
Inadequate blocking of endogenous peroxidase.	Ensure the peroxidase block step is performed correctly. [13]	
Inadequate rinsing between steps.	Ensure thorough but gentle rinsing with wash buffer after each step.	
Sections are too thick or contain folds.	Cut new, thinner sections without wrinkles. [10]	
Counterstain Too Dark	Hematoxylin incubation time was too long.	Reduce the counterstaining time or further dilute the hematoxylin. [12]

References

- 1. NordiQC - Immunohistochemical Quality Control [nordiqc.org]

- 2. ihc.testcatalog.org [ihc.testcatalog.org]
- 3. genomeme.ca [genomeme.ca]
- 4. The Use of P63 Immunohistochemistry for the Identification of Squamous Cell Carcinoma of the Lung - Universidad CEU San Pablo [investigacionusp.ceu.es]
- 5. The Use of P63 Immunohistochemistry for the Identification of Squamous Cell Carcinoma of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Health Online [labtestpreparation.healthonlineasia.com]
- 7. biocare.net [biocare.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. genomeme.ca [genomeme.ca]
- 11. academic.oup.com [academic.oup.com]
- 12. documents.cap.org [documents.cap.org]
- 13. origene.com [origene.com]
- To cite this document: BenchChem. [Application Notes: p63 Immunohistochemistry Staining in Tissue Samples]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1193746#immunohistochemistry-staining-for-p63-in-tissue-samples>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com